2-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)acetamide
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can cause cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been extensively studied as a tool for investigating the function of CFTR and as a potential therapeutic agent for cystic fibrosis.
Mechanism of Action
2-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)acetamide is thought to inhibit CFTR by binding to a specific site on the channel protein. The exact mechanism of inhibition is not fully understood, but it is believed to involve a conformational change in the channel that prevents chloride ions from passing through. This compound has been shown to be highly selective for CFTR, and does not significantly affect other chloride channels or ion transporters.
Biochemical and physiological effects:
This compound has been shown to inhibit CFTR-mediated chloride transport in a dose-dependent manner, with higher concentrations leading to greater inhibition. The compound has also been shown to reduce the activity of other ion channels and transporters in some cell types. In animal models, this compound has been shown to improve lung function and reduce inflammation in the airways of mice with cystic fibrosis-like disease. However, the effects of this compound on human patients with cystic fibrosis are not well understood, and further studies are needed to determine its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
2-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)acetamide is a widely used tool for investigating the function of CFTR and its role in cystic fibrosis. The compound is relatively easy to synthesize or obtain commercially, and has been shown to be highly selective for CFTR. However, there are some limitations to its use in laboratory experiments. This compound can be toxic to some cell types at high concentrations, and its effects on other ion channels and transporters may complicate interpretation of experimental results. Additionally, this compound may not accurately reflect the effects of CFTR mutations in human patients, and further studies are needed to determine its potential therapeutic benefits.
Future Directions
There are many potential future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)acetamide and its applications in cystic fibrosis. Some possible areas of investigation include:
- Development of new CFTR inhibitors with improved selectivity, potency, and safety profiles.
- Investigation of the effects of this compound on other ion channels and transporters, and their potential role in cystic fibrosis pathogenesis.
- Studies of the effects of this compound on human patients with cystic fibrosis, including clinical trials to determine its potential therapeutic benefits.
- Development of new animal models of cystic fibrosis that more accurately reflect the human disease, and testing of CFTR inhibitors in these models.
- Investigation of the mechanisms of CFTR inhibition by this compound, and the potential for developing new drugs that target these mechanisms.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)acetamide has been widely used in scientific research to investigate the function of CFTR and its role in cystic fibrosis. The compound has been shown to inhibit CFTR-mediated chloride transport in a variety of cell types, including airway epithelial cells, pancreatic cells, and intestinal cells. This compound has also been used to study the regulation of CFTR by other proteins and signaling pathways, and to investigate the effects of CFTR mutations on channel function.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-12-5-3-6-13(17)11(12)8-15(20)19-14-7-2-1-4-10(14)9-18/h1-7H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNSOPAZTOCVIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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